molecular formula C29H30N2O10S2 B303451 1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No. B303451
M. Wt: 630.7 g/mol
InChI Key: LSCPZPAGQREMNA-SZCGSGMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, commonly referred to as "MTT" is a chemical compound that has gained significant attention in scientific research. MTT is a yellow-colored compound that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Mechanism of Action

MTT is a redox dye that is converted into formazan by mitochondrial enzymes in living cells. The enzymes reduce the dye to produce a purple-colored formazan that accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells. MTT is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on living cells. The compound is not toxic to cells, and its conversion into formazan does not interfere with cellular processes.

Advantages and Limitations for Lab Experiments

The use of MTT in lab experiments has several advantages. It is a simple and reliable method for measuring cell viability and proliferation. The assay is easy to perform, and the results are reproducible. Moreover, MTT is cost-effective compared to other cell viability assays like the trypan blue exclusion assay.
However, there are limitations to the use of MTT. The assay is not suitable for measuring cell death as the dye is only converted into formazan in living cells. Additionally, MTT is not suitable for measuring the metabolic activity of cells as the dye is only reduced by mitochondrial enzymes.

Future Directions

There are several future directions for the use of MTT in scientific research. One potential application is in the development of new anticancer drugs. MTT can be used to screen potential drugs for their ability to inhibit cancer cell growth. Additionally, MTT can be used in the development of new therapies for other diseases like Alzheimer's and Parkinson's disease.
Conclusion
MTT is a valuable tool in scientific research, particularly in cell biology. The compound is a reliable and cost-effective method for measuring cell viability and proliferation. Its use has several advantages, including ease of use and reproducibility. However, there are limitations to the use of MTT, and it is not suitable for measuring cell death or metabolic activity. Nonetheless, the future directions for the use of MTT in scientific research are promising, and the compound has the potential to play a significant role in the development of new therapies for various diseases.

Synthesis Methods

The synthesis of MTT involves the reaction of 2-thienylmethylene hydrazine with 4-methylbenzaldehyde to form 1-(4-methylphenyl)-4-(2-thienylmethylene) hydrazine. The hydrazine is then reacted with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of acetic anhydride to form MTT.

Scientific Research Applications

MTT has been widely used in scientific research as a reagent for measuring cell viability and proliferation. The compound is converted into formazan in the presence of living cells, and the amount of formazan produced is proportional to the number of viable cells. This property of MTT has made it an essential tool in cell biology research, including drug discovery, toxicology, and cancer research.

properties

Product Name

1-(4-methylphenyl)-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Molecular Formula

C29H30N2O10S2

Molecular Weight

630.7 g/mol

IUPAC Name

[(6S)-3,4,5-triacetyloxy-6-[(4Z)-1-(4-methylphenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C29H30N2O10S2/c1-15-8-10-20(11-9-15)31-27(36)22(13-21-7-6-12-42-21)30-29(31)43-28-26(40-19(5)35)25(39-18(4)34)24(38-17(3)33)23(41-28)14-37-16(2)32/h6-13,23-26,28H,14H2,1-5H3/b22-13-/t23?,24?,25?,26?,28-/m0/s1

InChI Key

LSCPZPAGQREMNA-SZCGSGMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N=C2S[C@H]4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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